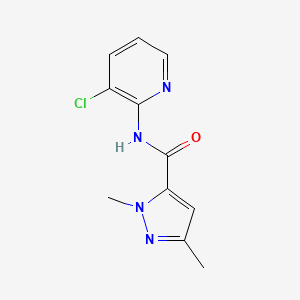
N-(3-chloropyridin-2-yl)-2,5-dimethylpyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloropyridin-2-yl)-2,5-dimethylpyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of the chloropyridinyl and dimethylpyrazole moieties in its structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropyridin-2-yl)-2,5-dimethylpyrazole-3-carboxamide typically involves the reaction of 3-chloropyridine-2-carboxylic acid with 2,5-dimethylpyrazole in the presence of coupling agents such as oxalyl chloride and dimethylformamide (DMF). The reaction is carried out in a solvent like dichloromethane (CH₂Cl₂) at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloropyridin-2-yl)-2,5-dimethylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-chloropyridin-2-yl)-2,5-dimethylpyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloropyridin-2-yl)-2,5-dimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its insecticidal activity, the compound is believed to act on the ryanodine receptors (RyR) in insects, leading to uncontrolled release of calcium ions and subsequent paralysis and death of the pests . The exact molecular targets and pathways in other applications may vary and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides
- 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
N-(3-chloropyridin-2-yl)-2,5-dimethylpyrazole-3-carboxamide stands out due to its specific combination of the chloropyridinyl and dimethylpyrazole moieties, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-(3-chloropyridin-2-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-7-6-9(16(2)15-7)11(17)14-10-8(12)4-3-5-13-10/h3-6H,1-2H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHGOXDLQKCJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=C(C=CC=N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid](/img/structure/B6630567.png)
![2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid](/img/structure/B6630578.png)




![2-[2-[(1-Amino-3-methyl-1-oxobutan-2-yl)amino]-2-oxoethyl]benzoic acid](/img/structure/B6630592.png)


![4-methoxy-6-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-2-amine](/img/structure/B6630627.png)
![3-chloro-4-fluoro-N-[(1R)-2-hydroxy-1-phenylethyl]benzamide](/img/structure/B6630636.png)
![4-[(2-Chloropyridin-4-yl)sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B6630644.png)

